REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]([CH2:7][CH2:8]O)[N:5]=[CH:4][C:3]=1[C:10]#[N:11].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(Cl)(Cl)(Cl)[Cl:32].CCOC(C)=O>ClCCl>[NH2:1][C:2]1[N:6]([CH2:7][CH2:8][Cl:32])[N:5]=[CH:4][C:3]=1[C:10]#[N:11]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=NN1CCO)C#N
|
Name
|
|
Quantity
|
82.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
127 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred at room temperature under nitrogen overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over 45 minutes
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
the volatiles were then removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
leaving an orange semisolid
|
Type
|
TEMPERATURE
|
Details
|
chilled at 0°
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was redissolved in THF (300 ml.)
|
Type
|
CUSTOM
|
Details
|
evaporated onto flash silica gel (160 g.)
|
Type
|
WASH
|
Details
|
the desired product eluted with EtOAc/hexane (1:1 v/v)
|
Type
|
CUSTOM
|
Details
|
Contaminating triphenylphosphine oxide was removed by trituration with dichloromethane/hexane (1:1 v/v)
|
Type
|
CUSTOM
|
Details
|
The remaining solid was then recrystallized from EtOAc
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NN1CCCl)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.07 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |